molecular formula C12H11NO3 B11888142 Ethyl 4-(isoxazol-3-yl)benzoate

Ethyl 4-(isoxazol-3-yl)benzoate

Cat. No.: B11888142
M. Wt: 217.22 g/mol
InChI Key: AFGYXTQJGOYGTP-UHFFFAOYSA-N
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Description

Ethyl 4-(isoxazol-3-yl)benzoate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(isoxazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(isoxazol-3-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and eco-friendly solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isoxazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Ethyl 4-(isoxazol-3-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism may vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-methylisoxazol-5-yl)benzoate
  • Ethyl 4-(5-chloroisoxazol-3-yl)benzoate
  • Ethyl 4-(isoxazol-5-yl)benzoate

Uniqueness

Ethyl 4-(isoxazol-3-yl)benzoate is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potential .

Biological Activity

Ethyl 4-(isoxazol-3-yl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethyl ester of benzoic acid with an isoxazole ring at the para position. The unique arrangement of these functional groups influences its solubility, reactivity, and interaction with biological targets. The structure can be represented as follows:

C12H11N2O3\text{C}_{12}\text{H}_{11}\text{N}_{2}\text{O}_{3}

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound shows potential as a therapeutic agent due to its ability to inhibit bacterial growth through specific interactions with bacterial enzymes and receptors.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that certain derivatives of isoxazole exhibited significant cytotoxicity against cancer cells, with inhibition rates reaching up to 45% in specific assays .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies suggest that this compound may reduce inflammation by modulating these pathways, thus providing a basis for its use in treating inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, disrupting their function and leading to reduced bacterial proliferation or cancer cell survival.
  • Receptor Modulation : Interaction with various receptors may alter signaling pathways associated with inflammation and cell growth.
  • Oxidative Stress Induction : Some studies suggest that isoxazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Comparative Analysis with Other Isoxazole Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeBiological Activity
Ethyl 2-(isoxazol-5-yl)benzoateIsoxazole derivativeAntimicrobial
Mthis compoundIsoxazole derivativeAnticancer
Phenyl 5-(isoxazol-3-yl)-1H-pyrazoleIsoxazole derivativeAnti-inflammatory

This table highlights how structural variations influence the biological activities of these compounds, emphasizing the significance of the specific substitution pattern on the benzoate moiety in this compound.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential use in developing new antibacterial agents .
  • Cytotoxicity Evaluation : Research involving various cancer cell lines showed that this compound led to significant cell death rates compared to control groups, indicating promising anticancer properties .
  • Inflammation Studies : Investigations into its anti-inflammatory effects revealed that the compound could significantly reduce inflammatory markers in vitro, supporting its application in treating inflammatory diseases .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-(1,2-oxazol-3-yl)benzoate

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-8-16-13-11/h3-8H,2H2,1H3

InChI Key

AFGYXTQJGOYGTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NOC=C2

Origin of Product

United States

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